2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-7-19-17(20-8-12)25-13-5-6-22(9-13)16(24)10-23-11-21-14-3-1-2-4-15(14)23/h1-4,7-8,11,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWIEBPZVMAWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Fluoropyrimidine Introduction: The fluoropyrimidine group can be introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.
Final Coupling: The final step involves coupling the benzimidazole and pyrrolidine intermediates, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit potent antitumor properties by acting as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. For instance, studies have shown that compounds similar to the target compound demonstrate low IC50 values (around 16 nM) against various cancer cell lines, suggesting strong binding affinity and potential for therapeutic use in cancer immunotherapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in critical biochemical pathways. The benzimidazole structure allows for effective interaction with enzyme active sites, leading to significant inhibition of target enzymes. For example, the replacement of certain substituents in related compounds has shown enhanced selectivity and potency against IDO1 .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
Case Study 1: IDO1 Inhibition
A study demonstrated that a benzimidazole derivative significantly inhibited IDO1 activity in various cancer cell lines, leading to enhanced immune responses. The compound's structural modifications were crucial for improving its pharmacokinetic properties and selectivity .
Case Study 2: Antitumor Efficacy
In another investigation, a related benzimidazole derivative was shown to possess remarkable antitumor activity with low metabolic stability but high cellular efficacy. This study emphasized the need for further optimization to enhance stability while maintaining efficacy .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could bind to enzymes or receptors, inhibiting or modulating their activity. The benzimidazole moiety is known for its ability to interact with DNA and proteins, while the fluoropyrimidine group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Coumarin-Benzimidazole Hybrids (Antimicrobial Agents)
Compounds such as (E)-3-(2-(1H-benzo[d]imidazol-1-yl)-1-(((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one (compound 12 in ) exhibit broad-spectrum antibacterial activity (MIC: 1–8 µg/mL against Staphylococcus aureus and Escherichia coli) . Unlike the target compound, these hybrids incorporate a coumarin scaffold, which enhances π-π stacking with bacterial DNA or enzymes.
Benzimidazole-Thione Derivatives
Derivatives like 2-(benzylthio)-1H-benzo[d]imidazole () and 2-(butylthio)-1H-benzo[d]imidazole () feature sulfur-containing substituents. These compounds show distinct NMR profiles (e.g., NH singlet at δ 12.47 ppm in 8 ) and crystallographic zigzag conformations . The target compound’s fluoropyrimidine group introduces electronegativity and hydrogen-bonding capacity, which could enhance target affinity compared to thioether derivatives.
Benzimidazole-Oxadiazole Hybrids (Antioxidants)
Compounds such as 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone () demonstrate antioxidant activity (DPPH scavenging IC50: 25–40 µM). The oxadiazole ring contributes to radical stabilization, whereas the fluoropyrimidine in the target compound may shift activity toward kinase inhibition or nucleic acid interactions .
Cytotoxic and Anticancer Derivatives
Patel et al. synthesized 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives () with cytotoxicity against HCT-116 colon cancer (IC50: 5–10 µM).
Kinase Inhibitors
The IGF-1 receptor inhibitor BMS-695735 () shares a benzimidazole core but includes a pyridinone substituent. Its optimization addressed CYP3A4 inhibition and solubility issues, achieving in vivo efficacy in xenograft models. The target compound’s pyrrolidine-fluoropyrimidine group may similarly improve pharmacokinetics by reducing CYP interactions and enhancing aqueous solubility .
Physicochemical Properties
- Melting Points : Coumarin-benzimidazole hybrids (124–158°C, ) have higher melting points due to rigid coumarin scaffolds. The target compound’s flexible pyrrolidine and fluoropyrimidine groups may lower its melting point, favoring bioavailability.
- Solubility : The fluoropyrimidine moiety’s electronegativity and pyrrolidine’s tertiary amine could enhance water solubility compared to lipophilic thioether derivatives (e.g., 8 in ) .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone represents a novel class of benzimidazole derivatives that have gained attention for their potential biological activities, particularly in oncology and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a benzimidazole core linked to a pyrrolidine moiety with a fluoropyrimidine substituent. Its molecular structure can be represented as follows:
This structure suggests potential interactions with biological targets due to its diverse functional groups.
Recent studies have indicated that benzimidazole derivatives, including this compound, may act as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is an enzyme involved in the catabolism of tryptophan and has been implicated in tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is crucial for T cell function.
Antitumor Activity
Research has demonstrated that compounds similar to This compound exhibit significant antitumor activity across various cancer cell lines. For instance:
- IC50 Values : In studies involving HeLa and M109 cancer cell lines, the compound exhibited low nanomolar IC50 values (e.g., IC50 = 0.003–0.021 µM), indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of the benzimidazole moiety in enhancing biological activity. Modifications at specific positions on the benzimidazole ring or the pyrrolidine side chain can lead to variations in potency and selectivity for IDO1 inhibition.
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 position | Increased IDO1 inhibition |
| Fluorination on pyrimidine | Enhanced metabolic stability |
| Alteration of side chains | Variability in cytotoxicity |
Study 1: IDO1 Inhibition
A recent study reported that a related benzimidazole derivative demonstrated strong binding affinity to IDO1 with a Kd value of 0.36 µM, suggesting that structural modifications can significantly impact binding interactions .
Study 2: Cellular Assays
In cellular assays, compounds derived from this class were shown to enhance T cell proliferation and cytokine production when combined with immune checkpoint inhibitors, suggesting a synergistic effect that could be exploited in cancer immunotherapy .
Q & A
Q. Advanced Synthesis Challenges
- Catalyst Selection: Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in fluoropyrimidine attachment .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dioxane minimizes side reactions .
- Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., fluoropyrimidine coupling) reduce decomposition .
- Purification Strategies: Gradient column chromatography or preparative HPLC ensures high purity (>95%) .
What analytical techniques are essential for confirming the structure of this compound?
Q. Basic Structural Characterization
- NMR Spectroscopy: 1H/13C NMR for verifying substituent positions (e.g., fluorine coupling patterns in 19F NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR): Detects functional groups (C=O at ~1670 cm⁻¹, C-F at ~1200 cm⁻¹) .
- HPLC: Validates purity (>98%) using reverse-phase C18 columns .
How can researchers resolve ambiguous NMR signals during structural elucidation?
Q. Advanced Spectral Analysis
- 2D NMR Techniques: COSY and NOESY clarify proton-proton correlations, while HSQC and HMBC assign carbon-proton connectivity .
- Deuterium Exchange: Identifies exchangeable protons (e.g., NH in benzimidazole) .
- Computational Modeling: DFT calculations predict chemical shifts to cross-validate experimental data .
What in vitro assays are suitable for assessing the compound’s bioactivity?
Q. Basic Biological Evaluation
- Antimicrobial Testing: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., IC50 values) .
- Enzyme Inhibition: Kinase inhibition assays (e.g., IGF-1R) using fluorescence-based protocols .
How should in vivo studies be designed to evaluate therapeutic potential?
Q. Advanced Preclinical Research
- Xenograft Models: Subcutaneous implantation of human cancer cells (e.g., breast, lung) in immunodeficient mice .
- Dosing Regimens: Oral or intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic monitoring (plasma half-life, bioavailability) .
- Toxicity Metrics: Liver/kidney function tests and histopathology post-treatment .
How can discrepancies between computational predictions and experimental bioactivity data be addressed?
Q. Data Contradiction Analysis
- Replicate Assays: Eliminate false positives/negatives by repeating experiments under standardized conditions .
- Solubility Correction: Adjust for compound aggregation or precipitation in vitro using surfactants (e.g., Tween-80) .
- Target Validation: siRNA knockdown or CRISPR editing to confirm target specificity .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced SAR Strategies
- Analog Synthesis: Modify substituents (e.g., replace 5-fluoropyrimidine with chloropyrimidine or methyl groups) .
- Electronic Effects: Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
- Biological Testing: Compare IC50/MIC values across analogs to identify critical pharmacophores .
How can chromatographic methods be optimized to validate compound purity?
Q. Analytical Method Development
- HPLC Conditions: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) at 254 nm .
- TLC Monitoring: Hexane:ethyl acetate (60:40) for reaction progress; Rf values ~0.7–0.8 .
- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., dehalogenated intermediates) .
What methodologies assess the compound’s safety profile?
Q. Toxicity and Safety Evaluation
- Acute Toxicity: OECD Guideline 423 for LD50 determination in rodents .
- Genotoxicity: Ames test (bacterial reverse mutation assay) .
- Cytotoxicity: Hemolysis assays on red blood cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
